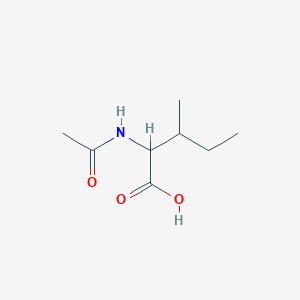

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions involving “Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-” are not specified in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, specific physical and chemical properties for “Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-” are not available in the current resources .科学的研究の応用

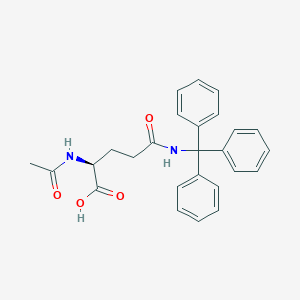

Synthesis of Dipeptide Mimetics Dipeptide ±(4S)-5-(TBDMS)oxy-4-(dibenzylamino)-2-formamido-N-[3-hydroxy-2-(tritylamino)propyl]pentanamide, an unnatural amino acid precursor, was synthesized in a nine-step process from D-serine, achieving a total yield of 35.3% (Yue, 2013).

Chemical Reactions and Anticholinergic Activity The synthesis and pharmacological evaluation of the four stereoisomers of 4-(dimethylamino)-2-phenyl-(2-pyridyl)pentanamide demonstrated significant differences in anticholinergic potency, with notable variations among the isomers (Oyasu et al., 1994).

Reactions of Nitriles and Synthesis of α, α-Diamino Acid Derivatives 2-Acetylamino-3, 3-dichloroacrylic-N-acetylamide reacted with aliphatic primary amines to produce 2-acetylamino-2-(substituted amino)-3, 3-dichloropropionamides, distinct from reactions with secondary amines which led to oxazole derivatives. The study explored the mechanisms of these reactions (Matsumura et al., 1976).

Synthesis of Antimetabolites The synthesis of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine involved preparing 2-amino-5-hydroxy-2-methylpentanoic acid from 5-hydroxy-2-pentanone, followed by multiple reaction steps to yield the target compounds (Maehr & Leach, 1978).

Research on Atorvastatin Intermediates Research on the synthesis of 4-(4-Fluorophenyl)-2(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, outlined a synthetic route involving transformations of methyl isobutyryl acetate and subsequent reactions to obtain the final molecule (Zhou Kai, 2010).

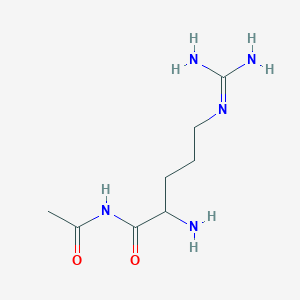

Inhibition Studies of Zika Virus Protease Complex In silico studies identified 2-amino-5-{[(1Z)-amino({[(Z)-benzoyl]imino})methyl]amino}-N-(5-amino-7-{[carbamoyl(phenyl)methyl]amino}-6-oxoheptyl)pentanamide as an inhibitor of the Zika virus (ZIKV) NS2B-NS3 protease complex, providing insights into potential therapeutic applications (Singh et al., 2017).

Safety And Hazards

特性

CAS番号 |

64365-27-1 |

|---|---|

製品名 |

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- |

分子式 |

C10H13ClFNO2 |

分子量 |

215.25 g/mol |

IUPAC名 |

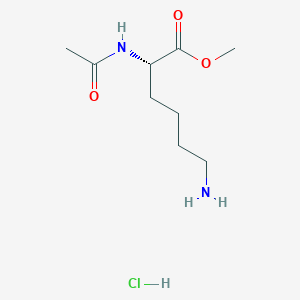

N-acetyl-2-amino-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C8H17N5O2/c1-5(14)13-7(15)6(9)3-2-4-12-8(10)11/h6H,2-4,9H2,1H3,(H4,10,11,12)(H,13,14,15) |

InChIキー |

FHEHCZJLZDLUAW-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(=O)C(CCCN=C(N)N)N |

正規SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)N.Cl |

その他のCAS番号 |

64282-12-8 |

ピクトグラム |

Irritant |

同義語 |

H-P-FLUORO-DL-PHE-OMEHCL; 64282-12-8; 4-Fluoro-DL-phenylalaninemethylesterhydrochloride; methyl2-amino-3-(4-fluorophenyl)propanoatehydrochloride; SCHEMBL3498946; CTK8F5952; H-p-Fluoro-DL-Phe-OMe.HCl; H-P-FLUORO-DL-PHE-OMEHCL; MolPort-020-004-769; 7216AH; KM0839; NSC523088; MCULE-1562203633; NSC-523088; AM001912; FT-0698747; 3B3-064405 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。